- Generation and Diels-Alder trapping of 4,5-bis(bromomethylene)-4,5-dihydrothiazole, European Journal of Organic Chemistry, 1998, (9), 2047-2050
Cas no 90347-90-3 (1-(1,3-benzothiazol-5-yl)ethan-1-one)
1-(1,3-benzothiazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzo[d]thiazol-5-yl)ethanone
- 1-(1,3-benzothiazol-5-yl)ethanone
- 1-(5-Benzothiazolyl)ethanone
- 5-Benzothiazolyl methyl Ketone
- ETHANONE, 1-(5-BENZOTHIAZOLYL)-
- Ethanone, 1-(5-benzothiazolyl)- (9CI)
- 1-(benzo[d]thiazol-5-yl)ethan-1-one
- 1-(5-BENZOTHIAZOLYL)-ETHANONE
- 5-Acetylbenzothiazole
- Ethanone,1-(5-benzothiazolyl)-
- 5034AC
- FCH1136485
- 1-(1,3-benzothiazol-5-yl)ethan-1-one
- AX8237107
- 347B903
- 1-(5-Benzothiazolyl)ethanone (ACI)
- Ketone, 5-benzothiazolyl methyl (7CI)
- AS-49963
- O10315
- SCHEMBL8861663
- MFCD12408382
- AKOS016007013
- DA-17091
- DTXSID50441681
- CS-0005567
- 90347-90-3
-
- MDL: MFCD12408382
- Inchi: 1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
- InChI Key: FCKINXPLWQMSSB-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C2C(SC=N2)=CC=1
Computed Properties
- Exact Mass: 177.02500
- Monoisotopic Mass: 177.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.2
Experimental Properties
- Density: 1.286
- Boiling Point: 310.5°C at 760 mmHg
- Flash Point: 141.616 °C
- PSA: 58.20000
- LogP: 2.49890
1-(1,3-benzothiazol-5-yl)ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
1-(1,3-benzothiazol-5-yl)ethan-1-one Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1,3-benzothiazol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-1g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 1g |
2340CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-100g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 100g |
35100CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-5g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 5g |
5850CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-25g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 25g |
14040CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-10g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 10g |
7800CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XG903-250mg |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95+% | 250mg |
1170CNY | 2021-05-07 | |
| Chemenu | CM129953-1g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM129953-5g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 5g |
$701 | 2021-08-05 | |
| Chemenu | CM129953-10g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 10g |
$935 | 2021-08-05 | |
| Chemenu | CM129953-25g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 25g |
$1683 | 2021-08-05 |
1-(1,3-benzothiazol-5-yl)ethan-1-one Production Method
Production Method 1
1-(1,3-benzothiazol-5-yl)ethan-1-one Raw materials
1-(1,3-benzothiazol-5-yl)ethan-1-one Preparation Products
1-(1,3-benzothiazol-5-yl)ethan-1-one Suppliers
1-(1,3-benzothiazol-5-yl)ethan-1-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1-(1,3-benzothiazol-5-yl)ethan-1-one
Recent Advances in the Study of 1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) in Chemical Biology and Pharmaceutical Research
1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) is a benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzothiazole core and acetyl functional group, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
One of the key areas of research involving 1-(1,3-benzothiazol-5-yl)ethan-1-one is its role as a scaffold for the development of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight the potential of 1-(1,3-benzothiazol-5-yl)ethan-1-one as a lead compound for the development of next-generation antibiotics.
In the field of oncology, 1-(1,3-benzothiazol-5-yl)ethan-1-one has shown promise as an anticancer agent. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and the inhibition of the PI3K/AKT signaling pathway. These results suggest that 1-(1,3-benzothiazol-5-yl)ethan-1-one could serve as a valuable template for the design of targeted cancer therapies.
The synthetic accessibility of 1-(1,3-benzothiazol-5-yl)ethan-1-one has also been a focus of recent research. A 2022 publication in *Tetrahedron Letters* described an efficient and scalable synthesis route for this compound, utilizing a palladium-catalyzed cross-coupling reaction. This method offers advantages such as high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it suitable for industrial-scale production. The availability of such synthetic protocols is critical for advancing the compound's applications in drug discovery and development.
Despite these promising findings, challenges remain in the clinical translation of 1-(1,3-benzothiazol-5-yl)ethan-1-one. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for further investigation. Ongoing research is expected to uncover new applications and optimize its therapeutic potential, solidifying its role in the chemical biology and pharmaceutical landscape.
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